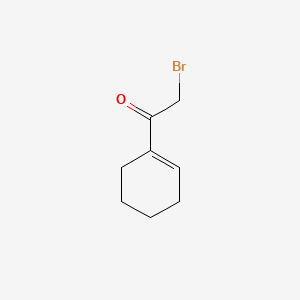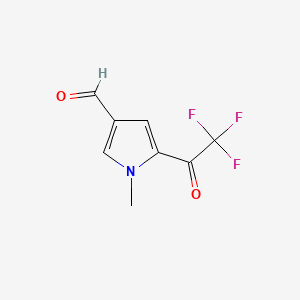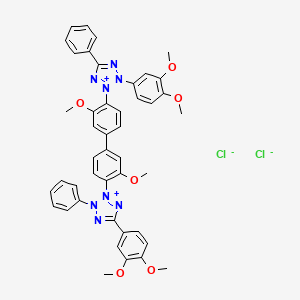
N-(4-Cyanophenyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Cyanophenyl)-L-proline” is a compound that falls under the category of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The empirical formula of this compound is C10H10N2O and its molecular weight is 174.20 .
Physical And Chemical Properties Analysis
“N-(4-Cyanophenyl)-L-proline” is a solid compound . Its melting point is 237 °C (dec.) and its density is predicted to be 1.30±0.1 g/cm3 . It is soluble in dichloromethane, DMSO, and methanol to a slight extent .Scientific Research Applications
Organocatalysis : L-proline and its derivatives, including N-(4-Cyanophenyl)-L-proline, are used in organocatalysis. For instance, L-proline-functionalized zirconium phosphonates demonstrate high catalytic activity in asymmetric aldol additions, offering high yields and enantioselectivity (Angeloni et al., 2014).
Biochemical Studies and Industrial Applications : L-proline analogues, including N-(4-Cyanophenyl)-L-proline, are significant in studying cellular metabolism and macromolecule synthesis. They are also valuable in industrial applications, such as in the microbial production of L-proline overproducers and as chiral building blocks in pharmaceutical synthesis (Bach & Takagi, 2013).
Peptide Synthesis : N-(4-Cyanophenyl)-L-proline has been utilized in peptide synthesis. For example, N-(Biphenyl-4-carbonyl)-L-proline has been used as a capping reagent in peptide synthesis, aiding in the purification of target peptides (Vavourakis et al., 2002).
Synthesis of Bioactive Molecules : L-proline derivatives are integral to synthesizing various bioactive molecules. For instance, they are used in the synthesis of nucleoside phosphonic acids, which, although not showing significant antiviral or cytotoxic properties, demonstrate the versatility of L-proline in medicinal chemistry (Vaněk et al., 2009).
Chemotherapeutic Potential : L-proline derivatives are explored for their chemotherapeutic potential. For example, organotin(IV) complexes of L-proline have been synthesized and characterized for their potential in DNA binding and nuclease activity, highlighting their potential application in cancer therapy (Nath et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-Cyanophenyl)-L-proline, also known as (2S)-1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid, is a complex compound with a specific target of action. Compounds with similar structures have been found to interact with carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible conversion of carbon dioxide and water into carbonic acid.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it interacts with its target enzyme, potentially altering its function
properties
IUPAC Name |
(2S)-1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7H2,(H,15,16)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDICRRGHNHKO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651419 |
Source


|
| Record name | 1-(4-Cyanophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanophenyl)-L-proline | |
CAS RN |
129297-52-5 |
Source


|
| Record name | 1-(4-Cyanophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


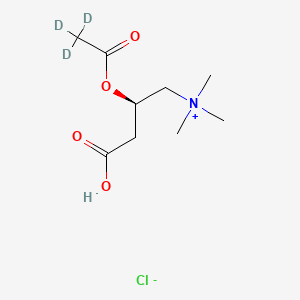
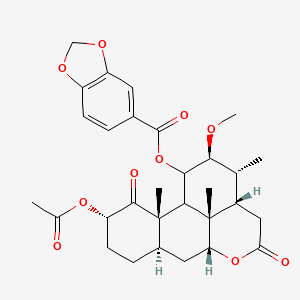
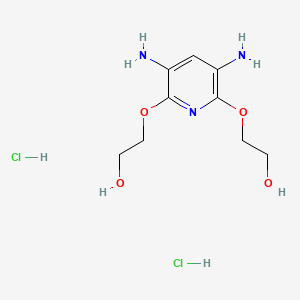
![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)
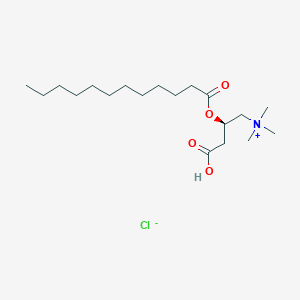
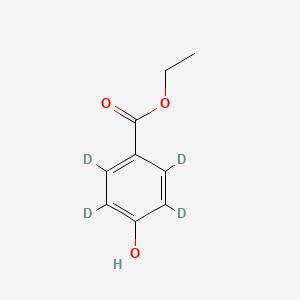
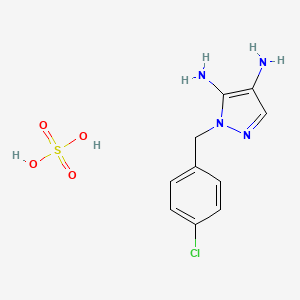
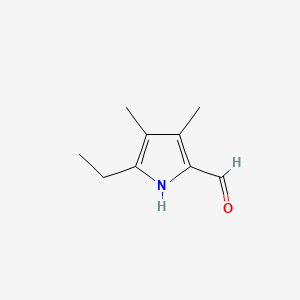
![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)
